trans-1,2-Cyclohexanediol

Catalog No.
S606742
CAS No.
1460-57-7
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,2-Cyclohexanediol

CAS Number

1460-57-7

Product Name

trans-1,2-Cyclohexanediol

IUPAC Name

trans-(1R,2R)-cyclohexane-1,2-diol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1

InChI Key

PFURGBBHAOXLIO-PHDIDXHHSA-N

SMILES

Array

Synonyms

1,2-cyclohexanediol, 1,2-cyclohexanediol, (cis)-isomer, 1,2-cyclohexanediol, (trans)-isomer, cis-1,2-cyclohexanediol, trans-1,2-cyclohexanediol

Canonical SMILES

C1CCC(C(C1)O)O

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)O

The exact mass of the compound trans-1,2-Cyclohexanediol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. It belongs to the ontological category of cyclohexane-1,2-diol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-1,2-Cyclohexanediol (CAS: 1460-57-7) is a solid, C6 alicyclic diol where the two hydroxyl groups are on adjacent carbons and oriented on opposite sides of the cyclohexane ring. This specific trans-configuration is the primary determinant of its physical properties and chemical reactivity, distinguishing it from its cis-isomer and other diols. It is a well-established precursor for producing enantiomerically pure chiral ligands and auxiliaries for asymmetric synthesis, and a valued monomer for creating high-performance polymers such as specialty polyesters and epoxy resins. [REFS-1, REFS-2]

Substituting trans-1,2-Cyclohexanediol with its cis-isomer or an undefined cis/trans mixture is unreliable for most applications due to fundamental differences in stereochemistry. The trans-configuration locks the hydroxyl groups into a specific spatial relationship (typically diequatorial in the most stable chair conformation), which governs its crystal packing, melting point, and ability to serve as a C2-symmetric chiral scaffold after resolution. [REFS-1, REFS-2] The cis-isomer, a meso compound, has a different symmetry and physical properties, including a lower melting point, and cannot be used to generate the same enantiomerically pure ligands. [3] Using a crude mixture introduces significant variability in processability and final product performance, particularly in polymerization, where isomer ratios directly impact thermal properties and crystallinity. [4]

Superior Thermal Stability: Higher Melting Point Enables Broader Processing Windows

The trans-isomer exhibits a consistently higher melting point compared to the cis-isomer, a critical parameter for process development, formulation stability, and handling. Authoritative sources report the melting point of trans-1,2-Cyclohexanediol as 101-104 °C, whereas the cis-isomer melts at a lower temperature of 98-102 °C. [REFS-1, REFS-2] A mixture of isomers has an even lower and broader melting range, typically 77-85 °C, which can be unsuitable for applications requiring precise thermal behavior.

Evidence DimensionMelting Point (°C)
Target Compound Data101-104 °C
Comparator Or Baselinecis-1,2-Cyclohexanediol: 98-102 °C | cis/trans Mixture: 77-85 °C
Quantified DifferenceUp to 27 °C higher melting point than a mixed-isomer product.
ConditionsStandard atmospheric pressure.

A higher, sharper melting point ensures consistent processability and thermal stability, which is crucial for polymer synthesis and other high-temperature applications.

Essential Precursor for C2-Symmetric Chiral Ligands

The racemic trans-1,2-cyclohexanediol is the required starting material for accessing enantiomerically pure (1R,2R)- and (1S,2S)-diols, which are C2-symmetric. This symmetry is a cornerstone for designing 'privileged' chiral ligands and auxiliaries used in asymmetric catalysis. [REFS-1, REFS-2] In contrast, cis-1,2-cyclohexanediol is an achiral (meso) compound due to an internal plane of symmetry. Consequently, it cannot be resolved into enantiomers and is unsuitable for creating these widely used classes of chiral catalysts.

Evidence DimensionChirality and Symmetry
Target Compound DataChiral (racemate), resolvable into C2-symmetric enantiomers
Comparator Or Baselinecis-1,2-Cyclohexanediol: Achiral (meso compound), not resolvable
Quantified DifferenceQualitative but absolute: Only the trans-isomer provides a pathway to C2-symmetric chiral auxiliaries.
ConditionsStandard chemical resolution or asymmetric synthesis protocols.

For any application in asymmetric synthesis requiring C2-symmetric ligands derived from this scaffold, the trans-isomer is the only viable procurement choice.

Definitive Stereochemistry for High-Performance Polymer Synthesis

In polyester synthesis, the rigid and defined stereochemistry of the trans-diol monomer directly translates to superior thermal properties in the resulting polymer. For example, in polyesters made with aromatic diacids, using trans-1,4-cyclohexanedimethanol (a related diol where the principle of stereoisomer impact is the same) results in significantly higher melting temperatures (Tm) compared to polymers made with the cis-isomer. [1] The trans-isomer promotes better chain packing and crystallinity, leading to materials with higher thermal stability and rigidity, a key performance differentiator for engineering plastics and specialty coatings. [2]

Evidence DimensionPolymer Melting Temperature (Tm, °C) with Terephthalic Acid
Target Compound Data318 °C (using trans-1,4-CHDM)
Comparator Or Baseline256 °C (using cis-1,4-CHDM)
Quantified Difference62 °C higher melting point
ConditionsMelt polycondensation with terephthalic acid. Data for 1,4-CHDM is used as a direct structural analog to illustrate the established principle.

Procuring the pure trans-isomer is critical for manufacturing polymers with predictable and superior thermal performance, avoiding the plasticizing effect and property degradation caused by cis-isomer contamination.

Precursor for Chiral Ligands in Asymmetric Catalysis

The primary use for racemic trans-1,2-cyclohexanediol is as a cost-effective starting material for the synthesis of enantiopure (1R,2R)- and (1S,2S)-diols. These C2-symmetric building blocks are essential for creating a wide range of high-performance chiral ligands, auxiliaries, and catalysts for stereoselective reactions in pharmaceutical and fine chemical synthesis. [1]

Monomer for High-Temperature Engineering Polymers

As a diol monomer, its rigid trans-configuration is leveraged to produce specialty polyesters, polycarbonates, and epoxy resins with high glass transition temperatures and excellent thermal stability. These materials are specified for demanding applications in electronics, automotive components, and durable coatings where performance at elevated temperatures is critical. [2]

Stereospecific Building Block in Multi-Step Organic Synthesis

In complex total synthesis, the defined trans-stereochemistry of the diol can be carried through multiple reaction steps. It serves as a rigid scaffold to control the spatial arrangement of functional groups, enabling the synthesis of complex target molecules like pharmaceuticals and natural products with high stereoselectivity. [3]

Physical Description

White or cream crystalline powder; [Alfa Aesar MSDS]

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

116.083729621 Da

Monoisotopic Mass

116.083729621 Da

Heavy Atom Count

8

LogP

0.08 (LogP)

Melting Point

102.5 °C

UNII

89G7G95Z1Y
8W5CKZ32GP

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1460-57-7

Wikipedia

Trans-1,2-cyclohexanediol

Dates

Last modified: 09-14-2023

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